![molecular formula C26H33ClN4O4 B12384802 (1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-1468 is a potent, kinome-selective, brain-penetrant amidoisoquinoline leucine-rich repeat kinase 2 (LRRK2) inhibitor. It has been developed for the potential treatment of Parkinson’s disease, a progressive neurodegenerative disorder characterized by the degeneration of dopamine neurons in the brain . The compound exhibits excellent potency against LRRK2 while maintaining high selectivity against other kinases .
準備方法
The synthesis of MK-1468 involves the use of amidoisoquinoline as the core structure. The synthetic routes typically involve reactions performed under a nitrogen atmosphere, monitored by liquid chromatography/mass spectrometry (LCMS) or thin layer chromatography (TLC) on Silica Gel 60 F254 plates . The reactions are carried out in scintillation, microwave vials, or round-bottom flasks . Industrial production methods would likely involve scaling up these laboratory procedures while ensuring the maintenance of the compound’s purity and efficacy.
化学反応の分析
MK-1468 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include nitrogen atmosphere, UV light for visualization, and flash chromatography for purification . The major products formed from these reactions are intermediates that are further processed to yield the final compound, MK-1468 .
科学的研究の応用
MK-1468 has significant scientific research applications, particularly in the field of medicine. It is being developed as a potential treatment for Parkinson’s disease due to its ability to inhibit LRRK2, a protein associated with the disease . The compound’s brain-penetrant properties make it a promising candidate for treating neurological conditions. Additionally, MK-1468’s high selectivity against other kinases makes it a valuable tool for studying kinase-related pathways and mechanisms in various biological and chemical research .
作用機序
MK-1468 exerts its effects by inhibiting the activity of leucine-rich repeat kinase 2 (LRRK2). This inhibition is achieved through the compound’s binding to the ATP-binding domain of LRRK2, thereby preventing the phosphorylation of downstream targets . The strategic reduction of lipophilicity and basicity in MK-1468’s structure helps attenuate hERG ion channel inhibition while maintaining favorable CNS efflux transporter profiles .
類似化合物との比較
MK-1468 is compared with other LRRK2 inhibitors developed by Merck & Co., Inc. These include compounds that were part of the same amidoisoquinoline-derived chemical series . MK-1468 stands out due to its high selectivity, brain-penetrant properties, and reduced risk of hERG ion channel inhibition . Similar compounds include other LRRK2 inhibitors that have been tested for their efficacy and safety profiles .
特性
分子式 |
C26H33ClN4O4 |
|---|---|
分子量 |
501.0 g/mol |
IUPAC名 |
(2S)-N-[7-chloro-6-[4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl]isoquinolin-3-yl]-6-oxaspiro[2.5]octane-2-carboxamide |
InChI |
InChI=1S/C26H33ClN4O4/c1-25(16-35-15-22(25)32)31-6-4-30(5-7-31)21-11-17-12-23(28-14-18(17)10-20(21)27)29-24(33)19-13-26(19)2-8-34-9-3-26/h10-12,14,19,22,32H,2-9,13,15-16H2,1H3,(H,28,29,33)/t19-,22+,25-/m1/s1 |
InChIキー |
ISEBFQYGEPKLRU-RZTXVSJASA-N |
異性体SMILES |
C[C@]1(COC[C@@H]1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)[C@H]5CC56CCOCC6)Cl |
正規SMILES |
CC1(COCC1O)N2CCN(CC2)C3=C(C=C4C=NC(=CC4=C3)NC(=O)C5CC56CCOCC6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


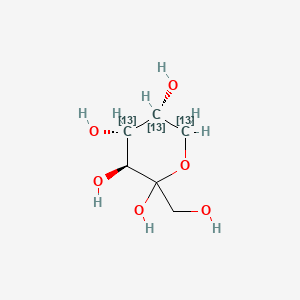

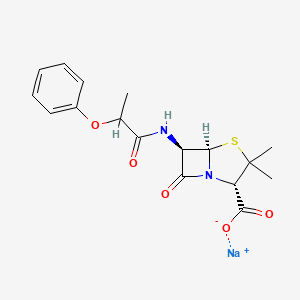
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)

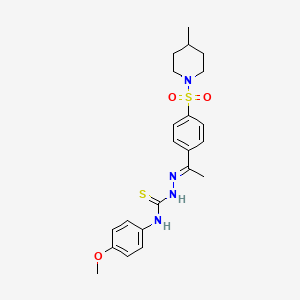
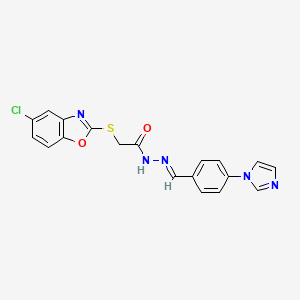
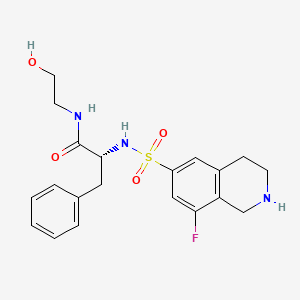

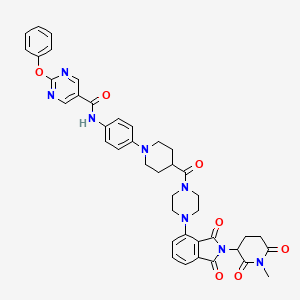
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)

![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)
